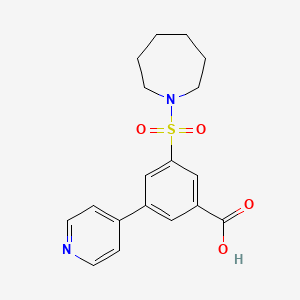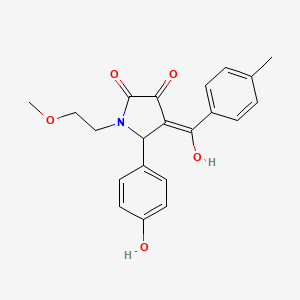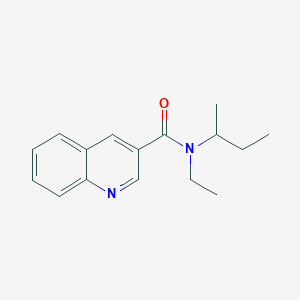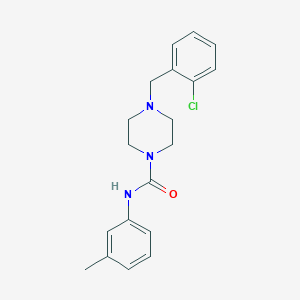![molecular formula C18H16N4O2 B5298739 N-methyl-2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2-pyridin-3-ylacetamide](/img/structure/B5298739.png)
N-methyl-2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2-pyridin-3-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2-pyridin-3-ylacetamide, commonly known as MPP, is a novel compound that has gained significant attention in recent years. MPP is a potent inhibitor of a class of enzymes called protein kinases, which are involved in a wide range of cellular processes.
作用機序
MPP is a potent inhibitor of protein kinases, which are involved in a wide range of cellular processes such as cell proliferation, differentiation, and apoptosis. MPP inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to target proteins. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
MPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPP has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, MPP has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing neuronal damage.
実験室実験の利点と制限
MPP has several advantages for lab experiments. It is a potent inhibitor of protein kinases, making it a useful tool for studying the role of these enzymes in various cellular processes. Additionally, MPP has been shown to be effective in inhibiting the growth and proliferation of cancer cells, making it a useful tool for cancer research. However, the synthesis of MPP is a time-consuming and expensive process, which limits its availability for research purposes.
将来の方向性
There are several future directions for the research of MPP. One potential direction is to investigate the potential therapeutic applications of MPP in various diseases, such as cancer, inflammatory diseases, and neurological disorders. Additionally, further research is needed to understand the mechanism of action of MPP and its downstream signaling pathways. Finally, the development of more efficient and cost-effective synthesis methods for MPP could lead to its wider availability for research purposes.
合成法
The synthesis of MPP is a complex process that involves several steps. The first step involves the preparation of 4-(1H-pyrazol-1-yl)benzylamine, which is then reacted with 2-pyridinecarboxylic acid to form the intermediate compound. The intermediate compound is then reacted with N-methylglycine to form MPP. The synthesis of MPP is a time-consuming and expensive process, which limits its availability for research purposes.
科学的研究の応用
MPP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MPP has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-methyl-2-oxo-N-[(4-pyrazol-1-ylphenyl)methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-21(18(24)17(23)15-4-2-9-19-12-15)13-14-5-7-16(8-6-14)22-11-3-10-20-22/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNDWAGRBBQIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2-pyridin-3-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5298661.png)


![4-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5298674.png)


![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298703.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5298711.png)
![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)
![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5298732.png)
![N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide](/img/structure/B5298742.png)
![8-[2-(1H-pyrazol-1-ylmethyl)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5298748.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5298756.png)
![4-(cyclopropylmethyl)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298760.png)